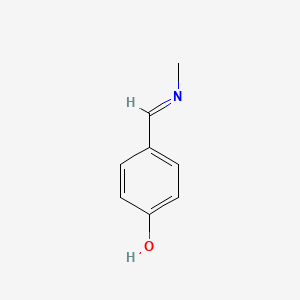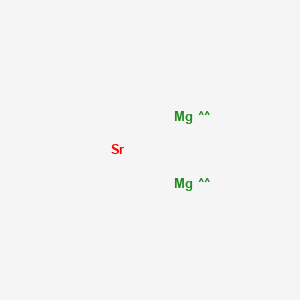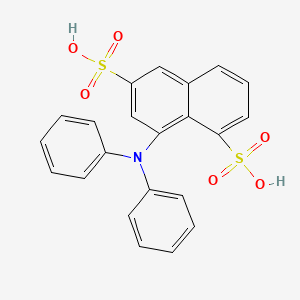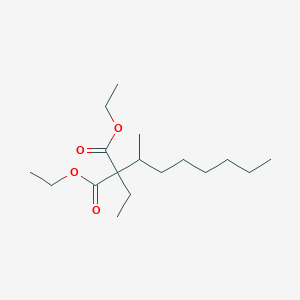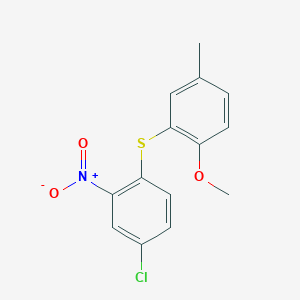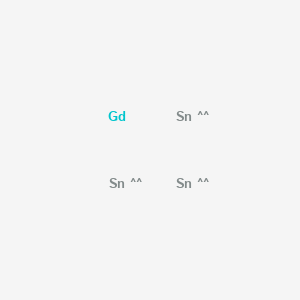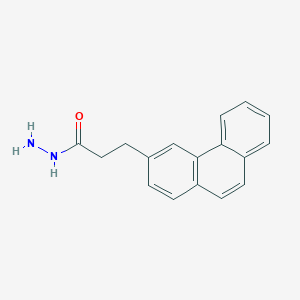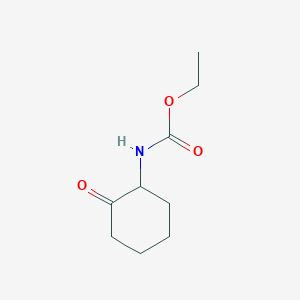
N,N-Dimethylselenobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylselenobenzamide is an organic compound with the molecular formula C9H11NSe It is a derivative of benzamide where the hydrogen atoms on the nitrogen are replaced by methyl groups, and the oxygen atom is replaced by a selenium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethylselenobenzamide can be synthesized through several methods. One common approach involves the reaction of selenobenzoyl chloride with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation of the selenium compound. The reaction can be represented as follows:
C6H5C(O)SeCl+(CH3)2NH→C6H5C(O)SeN(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethylselenobenzamide undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The methyl groups on the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenols.
Substitution: Various N-alkyl or N-aryl selenobenzamides.
Applications De Recherche Scientifique
N,N-Dimethylselenobenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its potential anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism by which N,N-Dimethylselenobenzamide exerts its effects involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, which can modulate the activity of enzymes and other proteins. This redox activity is believed to contribute to its antioxidant properties and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylbenzamide: Similar structure but with an oxygen atom instead of selenium.
N,N-Dimethylthiobenzamide: Similar structure but with a sulfur atom instead of selenium.
N,N-Dimethylformamide: Similar structure but with a formyl group instead of a benzoyl group.
Uniqueness
N,N-Dimethylselenobenzamide is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its oxygen and sulfur analogs. Selenium-containing compounds often exhibit enhanced redox activity and potential biological activities, making them valuable in various research and industrial applications.
Propriétés
Numéro CAS |
13120-03-1 |
|---|---|
Formule moléculaire |
C9H11NSe |
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
N,N-dimethylbenzenecarboselenoamide |
InChI |
InChI=1S/C9H11NSe/c1-10(2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
SSZIHNPJCQNODF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=[Se])C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one](/img/structure/B14726770.png)
